![molecular formula C16H18O2 B1322971 [2-(2-Isopropylphenoxy)phenyl]methanol CAS No. 1039900-53-2](/img/structure/B1322971.png)

[2-(2-Isopropylphenoxy)phenyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

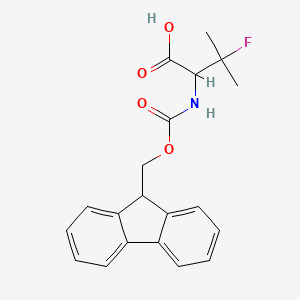

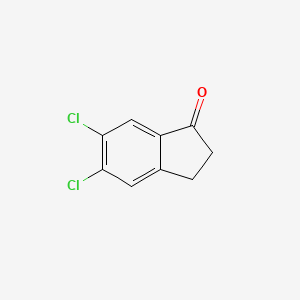

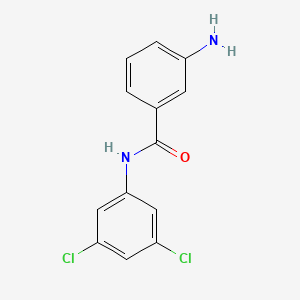

“[2-(2-Isopropylphenoxy)phenyl]methanol” is an organic compound with the molecular formula C16H18O2 . It is a type of alcohol, which is a class of compounds that contain one or more hydroxyl (-OH) groups attached to a carbon atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis

The molecular structure of “[2-(2-Isopropylphenoxy)phenyl]methanol” consists of a phenol group attached to a methanol group via an ether linkage . The isopropyl group is attached to the phenol ring .科学的研究の応用

1. Selective Hydrogenation of Styrene Oxide

[2-(2-Isopropylphenoxy)phenyl]methanol has been studied in the context of selective hydrogenation of styrene oxide to produce 2-phenyl ethanol, an important chemical in the manufacturing of perfumes, deodorants, soaps, and detergents. This process, using polyurea encapsulated catalysts in methanol and supercritical carbon dioxide, offers a clean and green approach, avoiding polluting and dangerous traditional routes (Yadav & Lawate, 2011).

2. Palladium Catalyzed Oxidation

The compound also features in studies involving the Palladium(II)-catalyzed oxidation of o-allylphenol with H2O2 in water/methanol mixtures. This process leads to a mixture of 2-(1,2-dihydroxypropyl)phenol and 2-(2-hydroxy-1-methoxypropyl)phenol, providing insights into potential pathways for organic synthesis (Thiery et al., 2007).

3. Enantioselective Epoxidation

[2-(2-Isopropylphenoxy)phenyl]methanol is involved in the synthesis of (1R,3S,4S)-2-Azanorbornyl-3-methanol, a catalyst for enantioselective epoxidation of α,β-enones. This process is significant for producing epoxides with high yields and enantioselectivities at room temperature, useful in pharmaceutical and chemical industries (Lu et al., 2008).

4. Aza-Piancatelli Rearrangement

In another application, furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology is noted for its high selectivity, good yields, and efficiency (Reddy et al., 2012).

5. Antioxidant Activity Studies

Additionally, [2-(2-Isopropylphenoxy)phenyl]methanol is relevant in studies analyzing the kinetics and mechanisms of antioxidant activity, particularly in understanding the reaction mechanisms of antioxidants like BHT and eugenol using the DPPH free radical method (Bondet et al., 1997).

6. Solvolysis and Isomerization Studies

The compound also plays a role in research on solvolysis and isomerization, such as in studies with niobic acid as a catalyst. This research provides insights into hydrolysis performances and selectivities in different solvent environments, including methanol (Hanaoka et al., 1990).

7. Methanol's Impact on Lipid Dynamics

Finally, research on methanol's impact on lipid dynamics in biological and synthetic membranes is also relevant. This includes studies showing that methanol can significantly influence lipid transfer and flip-flop kinetics, highlighting the importance of solvents in biomembrane and proteolipid studies (Nguyen et al., 2019).

特性

IUPAC Name |

[2-(2-propan-2-ylphenoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12,17H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMFMDVFWHTDLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=CC=CC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)

![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)